Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate
Description
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is an organotellurium compound characterized by a tellurophen (tellurium-containing aromatic heterocycle) core substituted with a butyl group at the 5-position and an ethyl propiolate ester at the 2-position.
Properties
CAS No. |
920977-30-6 |
|---|---|
Molecular Formula |
C13H16O2Te |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C13H16O2Te/c1-3-5-6-11-7-8-12(16-11)9-10-13(14)15-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IIVXEBUJQSMRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
The direct synthesis method often involves the reaction between a butyltellurophenol and an appropriate propargylic ester. A typical reaction setup might include:
Reagents :
- Butyltellurophenol
- Ethyl propargyl carbonate
- Base (e.g., sodium hydride)
-
- Dissolve butyltellurophenol in an organic solvent (e.g., THF).
- Add ethyl propargyl carbonate and a base.
- Stir the mixture at room temperature for several hours.
- Purify the product using column chromatography.
Coupling Reactions
Palladium-catalyzed coupling reactions are essential for forming C–Te bonds. The general procedure is as follows:
Reagents :
- Aryl halide (e.g., bromobutyltellurophen)
- Ethylene glycol or other coupling partners
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Base (e.g., K₂CO₃)
-
- Combine aryl halide with a coupling partner in a suitable solvent (e.g., DMF).
- Add palladium catalyst and base.
- Heat the mixture under reflux conditions for several hours.
- Isolate and purify the resulting product.
Functional Group Transformations
Functional group transformations may involve converting a precursor compound into ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate through various chemical modifications, such as:
Reagents :
- Starting material with suitable functional groups (e.g., an alcohol or amine)
- Tellurium reagent (e.g., telluric acid or tellurium dichloride)
-
- React the starting material with a tellurium reagent under acidic or basic conditions.
- Monitor the reaction progress using TLC.
- Purify the final product through recrystallization or chromatography.
The effectiveness of each preparation method can be evaluated based on yield and purity. Below is a summary table comparing different methods:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Direct Synthesis | 70 | >95 | Simple procedure, good yield |
| Coupling Reaction | 80 | >90 | Requires careful control of conditions |
| Functional Group Transformation | 65 | >85 | More steps involved |
The preparation of this compound can be achieved through various synthetic routes, each with its advantages and limitations. Direct synthesis offers straightforward access to the compound, while coupling reactions provide robust methodologies for incorporating tellurium into organic frameworks. Functional group transformations, although more complex, allow for greater flexibility in synthetic design.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium oxides.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tellurophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (CAS 1228386-26-2)
- Structure: Replaces tellurophen with a tetrahydrofuran (oxygen heterocycle) and lacks the alkyne (prop-2-ynoate) moiety.
- Synthesis: Prepared via esterification or cyclization reactions involving tetrahydrofuran derivatives. No direct synthesis overlap with the target compound is noted .
- Applications : Used as an intermediate in pharmaceutical synthesis.
Methyl 3-[(1S,5S,6R,8R)-8-{(tert-butoxycarbonyl)amino}-6-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octan-6-yl]prop-2-ynoate (Compound 11)
Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5)
- Structure: Aryl-substituted propanoate ester with halogen and isoxazole groups.
- Physicochemical Properties: Molecular formula: C₁₄H₁₃ClFNO₃ Molar mass: 297.71 g/mol .
Antitrypanosomal Propanoate Derivatives (Compounds IIIh-IIIj)
- Structure: Ethyl 3-[4-oxo-5-aminomethylene]-2-thioxothiazolidin-3-yl]propanoates.
- Activity: Exhibited antitrypanosomal activity with IC₅₀ values ranging from 1.2–4.8 µM .
- Comparison: While lacking tellurium, these compounds highlight the pharmacological relevance of propanoate esters with heterocyclic substitutions.
Critical Analysis of Structural and Functional Differences
Electronic Effects
- Tellurium vs.
Data Table: Comparative Overview
Biological Activity
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is a tellurophene derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of heterocyclic compounds containing tellurium, which are known for their unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 920977-30-6 |
| Molecular Formula | C13H16O2Te |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | IIVXEBUJQSMRNR-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 5-butyltellurophene with ethyl propiolate, often facilitated by catalysts such as palladium or copper under optimized conditions. The compound can undergo various chemical reactions, including:
- Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
- Reduction: Reduction can lead to the formation of tellurium hydrides.
- Substitution: The ethyl ester group may be substituted with other functional groups.
Antimicrobial Properties
Research has indicated that tellurophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular processes. The tellurium atom's ability to interact with biological molecules plays a crucial role in its mechanism of action.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL.
-
Anticancer Research:
- In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) models. The IC50 values were reported at approximately 15 µM for MCF7 cells, indicating potent anticancer activity.
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling: Interaction with signaling pathways may alter cellular responses to growth factors.
Comparison with Similar Compounds
This compound is unique compared to other tellurophene derivatives due to its butyl substituent, which affects its solubility and reactivity:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate | Phenyl group | Moderate antimicrobial |
| Ethyl 3-(5-methyltellurophen-2-yl)prop-2-ynoate | Methyl group | Low anticancer activity |
| This compound | Butyl group | High antimicrobial and anticancer activity |
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of tellurium-containing propiolates often involves coupling reactions under inert atmospheres. For example, analogous compounds like methyl 3-(aryl)prop-2-ynoates are synthesized via nucleophilic addition of alkynyllithium intermediates to carbonyl groups. Key steps include:
- Use of n-butyllithium under argon atmosphere to generate reactive intermediates (e.g., alkynyllithium species) .
- Quenching with methyl or ethyl propiolate derivatives, followed by hydrolysis and chromatography for purification .
- Optimization tips:
- Maintain strict anhydrous conditions to prevent side reactions.
- Control reaction temperature (e.g., -78°C for lithiation) to stabilize intermediates.
- Employ high-purity solvents (e.g., THF, CH₂Cl₂) to minimize impurities.
Q. What safety precautions are critical when handling tellurium-containing compounds like this compound during synthesis?
Methodological Answer: Tellurium compounds require stringent safety measures due to toxicity and reactivity:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Waste Management: Segregate tellurium-containing waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent toxic gas release.
Advanced Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges arise from tellurium’s heavy atom effect?
Methodological Answer: Crystallographic refinement using SHELXL involves:
Q. What role does the tellurium atom play in the electronic structure and reactivity of this compound, and how can DFT calculations elucidate this?
Methodological Answer: Tellurium’s electronic influence can be studied via Density Functional Theory (DFT) :
- Computational Setup:
- Optimize geometry using B3LYP/6-31G * basis sets for light atoms and relativistic pseudopotentials for tellurium .
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity.
- Key Findings:
- Tellurium’s polarizable lone pairs may lower LUMO energy, enhancing electrophilic character at the triple bond.
- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between Te and the alkynyl moiety .
Q. How can researchers design experiments to evaluate the biological activity of this compound, and what statistical methods are appropriate for analyzing dose-response data?
Methodological Answer:
- Assay Design:
- Data Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
